

# dosage calculation and administration of Dojolvi (triheptanoin) in clinical practice

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for Dojolvi (triheptanoin) in Clinical Practice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of Dojolvi (**triheptanoin**), a novel therapeutic agent for long-chain fatty acid oxidation disorders (LC-FAOD). The following protocols are intended to guide clinical researchers and drug development professionals in the appropriate use of this compound.

### Introduction

Dojolvi (**triheptanoin**) is a medium-chain triglyceride indicated as a source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly confirmed long-chain fatty acid oxidation disorders (LC-FAOD)[1][2][3][4]. LC-FAOD are a group of rare, inherited metabolic disorders that prevent the body from breaking down long-chain fatty acids into energy. Dojolvi provides an alternative energy source and helps to replenish intermediate metabolites in the Krebs cycle.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the clinical application of Dojolvi.

Table 1: Dojolvi (triheptanoin) Dosage Calculation Parameters



| Parameter                                       | Value                    | Reference |
|-------------------------------------------------|--------------------------|-----------|
| Caloric Value of Dojolvi                        | 8.3 kcal/mL              | [2]       |
| Target Daily Dosage (% of DCI)                  | Up to 35%                |           |
| Initial Dosage for Naive<br>Patients (% of DCI) | Approximately 10%        |           |
| Titration Increment (% of DCI*)                 | Approximately 5%         | -         |
| Titration Frequency                             | Every 2 to 3 days        | _         |
| Minimum Dosing Frequency                        | At least 4 times per day | -         |

\*DCI: Daily Caloric Intake

Table 2: Dosage Initiation and Titration Schedules

| Patient Population       | Initial Daily Dosage                                            | Titration Schedule                    | Target Daily<br>Dosage |
|--------------------------|-----------------------------------------------------------------|---------------------------------------|------------------------|
| New to MCT               | ~10% of DCI, divided into ≥4 doses                              | Increase by ~5% of DCI every 2-3 days | Up to 35% of DCI       |
| Switching from other MCT | Last tolerated daily<br>dosage of MCT,<br>divided into ≥4 doses | Increase by ~5% of DCI every 2-3 days | Up to 35% of DCI       |

\*MCT: Medium-Chain Triglyceride

# Experimental and Clinical Protocols Patient Assessment and Dietary Management

Protocol 1: Pre-treatment Assessment

• Molecular Confirmation: Ensure the patient has a molecularly confirmed diagnosis of an LC-FAOD.



- Clinical Specialist Consultation: All patients must be under the care of a clinical specialist knowledgeable in the dietary management of LC-FAOD.
- Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements to determine their total DCI in kcal.
- Discontinue other MCTs: For patients on other medium-chain triglyceride products, discontinue their use before initiating Dojolvi.

## **Dosage Calculation and Preparation**

Protocol 2: Calculating the Total Daily Dosage of Dojolvi

- Determine Target Percentage: Based on the patient's status (new vs. switching from MCT),
   determine the target percentage of DCI to be provided by Dojolvi.
- Calculate Total Daily Calories from Dojolvi: Multiply the patient's total DCI (kcal) by the target percentage.
- Calculate Total Daily Volume of Dojolvi: Divide the total daily calories from Dojolvi by its caloric value (8.3 kcal/mL).
- Rounding: Round the calculated total daily dosage in mL to the nearest whole number.
- Individual Dose Calculation: Divide the total daily dosage into at least four approximately equal doses.

Protocol 3: Preparation of Dojolvi for Administration

- Use Compatible Materials: Prepare and administer Dojolvi using containers, oral syringes, or measuring cups made of stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Avoid polystyrene and polyvinyl chloride (PVC) materials.
- Mixing: Thoroughly mix the prescribed dose of Dojolvi with semi-solid food or liquid, such as
  fat-free milk, formula, cottage cheese, whole-grain hot cereal, or fat-free, low-carbohydrate
  pudding, smoothies, applesauce, or baby food. Crucially, Dojolvi should not be administered
  alone to avoid gastrointestinal upset.



 Storage of Mixture: The unused mixture can be stored for up to 24 hours in a refrigerator. If not used within this timeframe, it should be discarded.

# **Administration and Monitoring**

Protocol 4: Oral and Enteral Administration

- Oral Administration: Administer the prepared mixture at mealtimes or with snacks.
- Enteral Administration: For patients with a feeding tube, administer Dojolvi as a bolus via a silicone or polyurethane feeding tube.
  - Mix Dojolvi well with medical food or formula.
  - Draw the mixture into a syringe and connect it to the feeding tube port.
  - Administer the contents with steady pressure.
  - Flush the feeding tube with 5-30 mL of water, adjusting the volume based on the patient's needs.
  - Regularly monitor the feeding tube for proper functioning and integrity, as dysfunction has been reported.
- Dosing Intervals: Administer subsequent doses at 3 to 4-hour intervals.
- Missed Doses: If a dose is missed, it should be taken as soon as possible. If it is not possible
  to take all prescribed doses in a day, the missed dose should be skipped.
- Tolerability and Adverse Events: Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, vomiting, and nausea, which are the most common side effects. If a patient has difficulty tolerating the prescribed dose, consider more frequent, smaller doses.
   If gastrointestinal symptoms persist, a dosage reduction may be necessary until symptoms resolve.

# **Visualized Workflows and Pathways**





Click to download full resolution via product page

Caption: Workflow for Dojolvi Dosage Calculation and Administration.





Click to download full resolution via product page

Caption: Mechanism of Action of **Triheptanoin** in LC-FAOD.

## **Mechanism of Action**

**Triheptanoin** is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone. Its therapeutic effect in LC-FAOD stems from its ability to provide an alternative energy source that bypasses the deficient enzymatic steps in long-chain fatty acid metabolism.



Upon oral administration, **triheptanoin** is hydrolyzed into heptanoate. Heptanoate can then be metabolized through  $\beta$ -oxidation to produce both acetyl-CoA and propionyl-CoA.

- Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate energy in the form of ATP.
- Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the Krebs cycle.
   This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in LC-FAOD.

By providing both a direct energy substrate (acetyl-CoA) and replenishing Krebs cycle intermediates (via propionyl-CoA), **triheptanoin** helps to improve energy production and alleviate the metabolic dysregulation characteristic of LC-FAOD. This dual mechanism is believed to contribute to the observed clinical improvements in patients, including reductions in hypoglycemia, cardiomyopathy, and rhabdomyolysis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DOJOLVI® (triheptanoin) Dosing and Administration [dojolvihcp.com]
- 2. dojolvi.com [dojolvi.com]
- 3. DOJOLVI® (triheptanoin) for LC-FAOD [dojolvi.com]
- 4. Prescribe Information Ultragenyx Dojolvi Full Website [dojolvi.com]
- To cite this document: BenchChem. [dosage calculation and administration of Dojolvi (triheptanoin) in clinical practice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683035#dosage-calculation-and-administration-of-dojolvi-triheptanoin-in-clinical-practice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com